4-Methylcaprolactam

Description

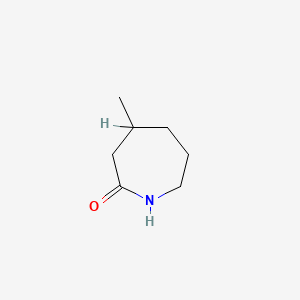

Structure

3D Structure

Properties

IUPAC Name |

4-methylazepan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6-3-2-4-8-7(9)5-6/h6H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXWXEJDQZBDNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957618 | |

| Record name | 5-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3623-05-0 | |

| Record name | 4-Methylcaprolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3623-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methylcaprolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003623050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methylcaprolactam and Its Precursors

Contemporary Synthesis of 4-Methylcaprolactam Isomers

Current synthetic efforts aim to achieve regioselective and efficient production of 4-methylcaprolactam, often exploring variations in starting materials and catalytic systems.

The direct alkylation of ε-caprolactam presents a promising route for introducing methyl groups onto the lactam ring. This approach typically involves the use of strong bases to deprotonate the caprolactam, followed by reaction with methylating agents such as methyl iodide or dimethyl sulfate (B86663). Research has investigated various catalytic systems to enhance regioselectivity and yield, with studies focusing on phase-transfer catalysts and specific Lewis acids. For instance, investigations into the alkylation of caprolactam have explored conditions that favor C-alkylation over N-alkylation, a critical factor in obtaining the desired ring-substituted products like 4-methylcaprolactam.

The adoption of continuous-flow methodologies offers advantages in terms of process control, safety, and scalability for the synthesis of caprolactam derivatives. Solid acid catalysts, such as zeolites or sulfonated resins, are particularly well-suited for flow systems, facilitating reactions like the alkylation or rearrangement pathways. These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying downstream processing and enabling catalyst recycling. Studies have explored the use of modified mesoporous silica (B1680970) and alumina (B75360) materials as solid acid catalysts for the synthesis of substituted lactams, aiming for improved activity and selectivity in continuous-flow reactors.

Table 1: Comparative Overview of General Synthesis Approaches for Substituted Caprolactams

| Synthesis Approach | Key Reagents/Catalysts | Typical Conditions | Advantages | Disadvantages |

| Direct Alkylation of ε-Caprolactam | ε-Caprolactam, Methylating Agent (e.g., CH₃I), Base | Organic solvents, varying temperatures | Direct functionalization of the lactam ring | Potential for N-alkylation, regioselectivity control can be challenging |

| Beckmann Rearrangement of Substituted Oximes | Methyl-substituted cyclohexanone (B45756) oximes, Acid catalyst | Acidic media (e.g., H₂SO₄, oleum), varying temperatures | Well-established reaction, can control precursor structure | Requires synthesis of specific oxime precursors, harsh acidic conditions |

| Cyclization of Amino Acid Derivatives | ω-amino acids with methyl substituents, Dehydrating agents | High temperatures, specific catalysts | Can offer high regiochemical control if precursor is well-defined | Multi-step synthesis of precursors, potential for side reactions |

Mechanistic Investigations of 4-Methylcaprolactam Formation Pathways

Understanding the underlying mechanisms is vital for rational design of more efficient synthetic routes and for predicting product distribution in complex reaction systems.

Catalytic rearrangement reactions, such as those involved in the formation of substituted caprolactams from various precursors, are often characterized by complex transition states. Computational studies and kinetic analyses are employed to map these transition states, providing insights into the energy barriers and stereochemical outcomes of the reactions. For example, in acid-catalyzed rearrangements leading to lactams, the protonation of a carbonyl or oxime group initiates a cascade of bond breaking and forming events. Identifying the precise geometry and electronic distribution within these transition states helps in understanding the factors that govern regioselectivity, such as the influence of a methyl substituent on the migratory aptitude of adjacent groups.

The Beckmann rearrangement, a cornerstone reaction for lactam synthesis, has been extensively studied in both liquid and vapor phases. For methylated oximes, such as those derived from methyl-substituted cyclohexanones, the vapor phase Beckmann rearrangement over solid acid catalysts (e.g., alumina, silica-alumina, zeolites) offers a distinct mechanistic landscape. In the vapor phase, surface interactions with the catalyst play a critical role. Research in this area focuses on understanding how the methyl substituent influences the adsorption of the oxime onto the catalyst surface, the subsequent protonation or Lewis acid activation, and the migration of the alkyl group. Studies often employ isotopic labeling and in situ spectroscopic techniques to probe the reaction intermediates and transition states, providing detailed insights into the stereochemistry and regiochemistry of the rearrangement process.

Compound Name List:

4-Methylcaprolactam

ε-Caprolactam

Role of Catalyst Active Sites and Surface Modification in Selectivity

Surface modification techniques, such as pre-treating catalysts with specific molecules or removing certain active sites, can further refine selectivity. For example, pacifying terminal silanol (B1196071) sites with alkoxy groups has improved lactam selectivity in some applications mdpi.com. Similarly, the distance between nanoparticles on a catalyst surface can drastically affect reaction selectivity, with closer proximity often leading to higher selectivity towards a specific product harvard.edu. The precise control over these surface properties, including the composition and morphology of active sites, is crucial for directing chemical transformations towards the desired 4-methylcaprolactam or related methylated lactams numberanalytics.comrsc.orgugent.be.

Alternative and Sustainable Synthetic Routes to Methylated Lactams

The chemical industry is increasingly seeking greener and more sustainable methods for producing valuable compounds like methylcaprolactams. This involves exploring alternative feedstocks and reaction pathways that reduce environmental impact and improve resource efficiency.

Hydrogenation of Dicarboxylic Acids and Esters in the Presence of Ammonia (B1221849)

One significant route to lactams involves the hydrogenation of dicarboxylic acids or their esters in the presence of ammonia. This method can be adapted for the synthesis of methylcaprolactams. For example, the conversion of muconic acid or its derivatives to adipic acid, followed by catalytic reduction with hydrogen and ammonia, is a known pathway to caprolactam google.comgoogleapis.comgoogle.comgoogle.com. By using methylated dicarboxylic acid precursors, such as methyl adipic acid, this process can be directed towards the synthesis of 4-methylcaprolactam. The reaction typically requires specific catalysts, temperatures, and pressures to achieve efficient amidation and subsequent cyclization google.comgoogleapis.comgoogle.com. Research has also explored the use of ruthenium catalysts with specific ligands for the hydrogenation of diesters in the presence of ammonia to produce ε-caprolactam, with potential for methylated analogs rsc.org.

Bio-based Precursor Utilization for Caprolactam Derivatives

The utilization of bio-based precursors offers a sustainable alternative to petrochemical feedstocks for producing caprolactam derivatives. While direct bio-based synthesis of caprolactam is not yet established, combining biotechnological production of renewable raw materials with chemical modifications shows promise nih.gov. Companies are developing fermentation-based routes to produce caprolactam from renewable sources like plant sugars, with L-lysine, muconic acid, and adipic acid being identified as potential bio-based precursors nih.govnexanteca.comnih.govsynbiobeta.comresearchgate.net. These bio-derived intermediates can then be chemically converted into caprolactam or its methylated derivatives, aligning with the principles of green chemistry and a circular economy nih.govsynbiobeta.comresearchgate.net.

Development of By-product Free Synthesis Strategies

A key objective in modern chemical synthesis is the development of processes that minimize or eliminate the generation of unwanted by-products, thereby improving atom economy and reducing waste. For lactam synthesis, this involves designing reaction pathways that are highly selective and efficient. Strategies such as atom-economical routes and green chemistry approaches are continuously being explored to achieve this goal schrodinger.com. For example, while traditional caprolactam synthesis can generate ammonium (B1175870) sulfate as a by-product, newer technologies aim to avoid this nexanteca.comatamankimya.com. The focus on precise catalyst design and reaction engineering is essential for developing by-product-free synthesis strategies for 4-methylcaprolactam and other valuable chemicals mdpi.comrsc.orgugent.be.

Chemical Transformations and Derivatization of 4-Methylcaprolactam

Once synthesized, 4-methylcaprolactam can undergo various chemical transformations to create new compounds with diverse applications. These derivatizations often involve modifying the lactam ring or utilizing its functional groups to form more complex molecular structures.

Synthesis of Metal Complexes with 4-Methylcaprolactam-Derived Ligands

Lactam structures, including derivatives like methylcaprolactams, can serve as ligands in the synthesis of metal complexes. These complexes have potential applications in catalysis, medicine, and materials science. The lactam ring, with its nitrogen and oxygen atoms, can coordinate to metal centers, forming stable coordination compounds rsc.orgacs.orgconscientiabeam.comekb.egresearchgate.netlibretexts.org. Research has demonstrated the synthesis of metal complexes using β-lactam-containing ligands, where the lactam moiety is attached to other functional groups, enabling directed C–H metal insertion rsc.orgacs.org. While direct examples of 4-methylcaprolactam-derived ligands forming metal complexes are not extensively detailed in the provided snippets, the general principle of lactams acting as ligands suggests that such derivatives could be synthesized. For instance, N-methylcaprolactam has been investigated in the context of iron-catalyzed cross-coupling reactions, acting as a solvent and potentially interacting with catalytic species researchgate.netgoogle.com. Furthermore, dithiocarboxylate derivatives of N-methylcaprolactam have been synthesized and characterized as metal complexes, indicating the broader potential for lactam-based ligands in coordination chemistry tandfonline.comresearchgate.netuef.fi.

Compound List:

4-Methylcaprolactam

Caprolactam

Methylated Lactams

β-Lactam

Adipic Acid

Muconic Acid

L-Lysine

Cyclohexanone

Cyclohexanone Oxime

N-Methylcaprolactam

ε-Caprolactam

6-Aminocaproic Acid

Dimethyl 1,6-hexanedioate

Adipamide

Muconamide

Dimethyl Muconate

Methyl Adipic Acid

Polymerization Chemistry of 4 Methylcaprolactam and Its Functionalized Analogues

Ring-Opening Polymerization (ROP) of 4-Methyl-ε-caprolactone as a Mechanistic Analogue for Lactam ROP

Ring-opening polymerization (ROP) is a fundamental process for synthesizing polyesters and polyamides from cyclic monomers. The ROP of lactones, such as 4-methyl-ε-caprolactone, serves as a valuable mechanistic analogue for understanding the ROP of lactams like 4-methylcaprolactam, as both processes involve the cleavage of a cyclic ester or amide bond to form linear polymer chains.

Initiator and Catalyst Systems in Ring-Opening Polymerization

The ROP of lactones and lactams is typically initiated or catalyzed by a variety of systems, including metal alkoxides, organometallic complexes, and certain organic molecules. For lactones like ε-caprolactone, common initiators include metal alkoxides of tin, aluminum, zinc, and rare earth metals mdpi.commdpi.comnih.govtandfonline.com. For instance, tin(II) octoate (Sn(Oct)2) in conjunction with alcohols like n-hexanol is a well-established catalyst system for ε-caprolactone ROP, enabling controlled polymerization tandfonline.com. Aluminum alkoxide complexes, particularly those with salicylaldiminato ligands, have also demonstrated efficacy in the ROP of cyclic esters, sometimes exhibiting living polymerization characteristics mdpi.com. Organocatalysts, such as dicationic ionic liquids, have emerged as metal-free alternatives for the ROP of ε-caprolactone, offering environmentally friendly pathways mdpi.com.

While direct data for 4-methylcaprolactam ROP initiators is less prevalent in the searched literature, ROP of lactams generally proceeds via anionic, cationic, or coordination-insertion mechanisms, often employing strong bases (for anionic ROP), acids (for cationic ROP), or metal complexes mdpi.commdpi.comiupac.org. The choice of initiator and catalyst system significantly influences the polymerization rate, molecular weight control, and the resulting polymer's microstructure. For example, the catalytic activity of aluminum complexes in lactone ROP can be modulated by the nature of the imino substituent, affecting the polymerization efficiency mdpi.com.

Kinetics and Thermodynamics of Polymerization Process

The ROP of lactones is generally driven by the relief of ring strain and favorable enthalpy changes, although entropy contributions can also play a role, particularly for rings with flexible heteroatoms mdpi.com. For ε-caprolactone, the polymerization rate is often found to be first-order with respect to both monomer and initiator concentration researchgate.net. Kinetic studies using differential scanning calorimetry (DSC) have provided insights into the activation energy (Ea) of these processes. For example, the ROP of ε-caprolactone initiated by tin(II) octoate/n-hexanol has shown activation energies in the range of 64.9–80.4 kJ/mol, depending on the method of analysis tandfonline.com. The influence of substituents on the lactone ring can also affect polymerization kinetics and thermodynamics; for instance, the position of a methyl substituent on ε-caprolactone can influence the polymerization rate rsc.org.

Chain-Growth and Step-Growth Polymerization Mechanisms

Ring-opening polymerization, by its nature, is a chain-growth process mdpi.comwikipedia.org. In this mechanism, the polymerization is initiated by an active species (radical, anionic, or cationic) that attacks a cyclic monomer, opening the ring and extending the polymer chain. The process typically involves initiation, propagation, and termination steps iaamonline.org. For lactones and lactams, common mechanisms include:

Anionic ROP (AROP): Initiated by strong bases, leading to the formation of lactam anions that propagate through nucleophilic attack mdpi.commdpi.com.

Cationic ROP (CROP): Initiated by acids or Lewis acids, involving cationic intermediates and propagation via SN1 or SN2 mechanisms mdpi.comwikipedia.orgrsc.org.

Coordination-Insertion Mechanism: Often employed by metal-based catalysts, where the monomer coordinates to the metal center before insertion into the growing polymer chain. This mechanism is common for lactones and can lead to controlled polymerization mdpi.comtandfonline.comresearchgate.netrsc.org.

Copolymerization Strategies Involving 4-Methylcaprolactam Derivatives

Copolymerization allows for the creation of materials with tailored properties by combining different monomer units. Derivatives of 4-methylcaprolactam can be incorporated into various copolymer architectures.

Synthesis of N-Substituted Polyether-Block-Amide Copolymers

N-substituted polyether-block-amide (PEBA) copolymers, which combine flexible polyether segments with rigid polyamide segments, can be synthesized using nylon-6 prepolymers and polytetramethylene ether glycol (PTMEG) mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net. These copolymers are typically prepared via melt polycondensation. Titanium isopropoxide is commonly used as a catalyst in this process mdpi.comresearchgate.netnih.govresearchgate.net. For example, N-methyl-substituted nylon-6 prepolymers can be reacted with PTMEG to form PEBA copolymers. The synthesis route generally involves the polycondensation of an acid-terminated nylon-6 prepolymer (which can be N-substituted) with PTMEG in the presence of a catalyst like titanium(IV) isopropoxide mdpi.comresearchgate.net. These polymers find applications as thermoplastic elastomers in areas such as medical devices and automotive parts acs.org.

Influence of N-Methyl Substitution on Copolymer Microstructure

The introduction of N-methyl substitution into the polyamide segment of PEBA copolymers has a notable impact on their microstructure and properties mdpi.comresearchgate.netnih.govresearchgate.net. Generally, the incorporation of N-methyl functionalized groups leads to a decrease in the copolymer's crystallinity, melting point, and thermal degradation temperature mdpi.comresearchgate.netnih.govresearchgate.net. This reduction in crystallinity is attributed to the disruption of the structural regularity within the polyamide chains caused by the methyl substituent, which hinders efficient packing of the polymer chains mdpi.comresearchgate.netnih.govresearchgate.net.

Controlled Integration of 4-Methylcaprolactam Units in Segmented Copolymers

Segmented copolymers are macromolecules composed of distinct blocks of different monomer units, which often lead to unique phase-separated morphologies and enhanced material properties. The controlled integration of 4-Methylcaprolactam (4-MeCL) units into segmented copolymers typically involves ring-opening polymerization (ROP) of the lactam monomer. This process allows for the precise control over the molecular weight, architecture, and sequence distribution of the polymer chains. By employing controlled ROP techniques, such as anionic or coordination-insertion polymerization, researchers can synthesize block copolymers where segments derived from 4-MeCL are precisely placed alongside other polymer blocks, such as polyethers, polyesters, or other polyamides.

The incorporation of 4-MeCL units can significantly influence the thermal and mechanical properties of the resulting segmented copolymers. The methyl group at the 4-position of the caprolactam ring introduces steric hindrance and modifies the polarity and crystallinity of the polyamide segments. This can lead to improved solubility in certain organic solvents, altered glass transition temperatures (Tg), and enhanced flexibility compared to copolymers containing unsubstituted caprolactam. For instance, studies have shown that introducing methyl-substituted caprolactam blocks can disrupt the regular packing of polyamide chains, leading to more amorphous structures and thus affecting properties like toughness and barrier performance. Research findings indicate that the precise control over block lengths and the sequence of monomer incorporation are critical for tailoring the macroscopic properties of these advanced materials.

Advanced Polymer Functionalization via 4-Methylcaprolactam Reagents

Advanced polymer functionalization strategies aim to impart specific chemical or physical properties to polymer chains, often through the introduction of reactive groups or tailored side chains. 4-Methylcaprolactam and its derivatives can serve as versatile reagents or monomers in these processes. Functionalization can occur either during the polymerization process (e.g., by using functionalized initiators or monomers) or through post-polymerization modification of pre-formed polymers. The ability to precisely control the placement and type of functional groups is paramount for achieving desired material characteristics.

Terminal Group Functionalization of Polymers using N-Methylcaprolactam

Terminal group functionalization involves modifying the end of a polymer chain, which can profoundly influence its processing behavior, interfacial properties, and reactivity in subsequent reactions like cross-linking or grafting. While 4-Methylcaprolactam has a methyl group on the carbon chain, N-Methylcaprolactam features a methyl group attached directly to the nitrogen atom of the lactam ring. N-Methylcaprolactam can be utilized in polymerization processes to introduce specific end-group functionalities. For example, it might be used as a chain-end capping agent or as a co-monomer that, upon polymerization, yields chains with a terminal N-methylated amide group. Such functionalized ends can be designed to react with specific complementary groups, enabling the formation of block copolymers, star polymers, or networks with controlled architecture. Research into N-alkylated lactams has explored their potential in controlled polymerization techniques, suggesting that the N-substitution can influence the polymerization kinetics and the nature of the resulting chain ends.

Impact of Functionalization on Polymer Network Formation

The introduction of functional groups onto polymer chains, whether through the incorporation of monomers like 4-Methylcaprolactam derivatives or through specific end-group functionalization, significantly impacts polymer network formation. Network formation, typically achieved through cross-linking, transforms linear or branched polymers into a three-dimensional, infusible, and insoluble network structure. Functional groups derived from caprolactam derivatives can act as:

Cross-linking sites: If the functional groups are inherently reactive (e.g., hydroxyl, amine, or carboxylic acid groups introduced via functionalized monomers), they can directly participate in cross-linking reactions with appropriate cross-linking agents.

Modifiers of cross-linking density: The steric bulk and chemical nature of the functional groups can influence the accessibility of reactive sites and the efficiency of cross-linking, thereby controlling the cross-link density.

Promoters of specific network architectures: Functional groups can direct the formation of specific network topologies, such as interpenetrating polymer networks (IPNs) or covalently cross-linked networks with tailored mesh sizes.

Cross-linking Reactions for Enhanced Material Properties

Cross-linking is a crucial step in developing high-performance polymeric materials, as it creates a robust three-dimensional network that significantly enhances mechanical strength, thermal stability, chemical resistance, and dimensional stability. Polymers functionalized with derivatives of 4-Methylcaprolactam can undergo various cross-linking reactions, depending on the nature of the introduced functional groups.

Common cross-linking chemistries include:

Thermal curing: Using heat to initiate reactions between functional groups (e.g., epoxy-amine reactions, isocyanate-hydroxyl reactions).

Radiation curing: Employing UV or electron beam radiation to initiate radical polymerization or cross-linking, often in the presence of photoinitiators or reactive diluents.

Chemical cross-linking: Reacting specific functional groups with difunctional or multifunctional cross-linking agents. For instance, if the functionalization introduces pendant vinyl groups, these can be cross-linked via free-radical polymerization. If carboxylic acid groups are present, they can be esterified with diols or reacted with diamines.

The incorporation of 4-Methylcaprolactam units, potentially with further functionalization, can lead to polyamides with improved thermal stability and mechanical properties after cross-linking. For example, cross-linked polyamides often exhibit higher tensile strength, increased modulus, and reduced creep under load compared to their linear counterparts. The methyl substituent might also contribute to improved solubility of prepolymers, facilitating processing before the final cross-linking step. Detailed studies have demonstrated that increasing the cross-link density generally leads to higher Tg, improved solvent resistance, and enhanced mechanical performance, as evidenced by increased Young's modulus and yield strength.

Advanced Spectroscopic and Chromatographic Characterization of 4 Methylcaprolactam and Its Polymeric Systems

High-Resolution Mass Spectrometry for Structural Elucidation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of compounds, as well as for elucidating fragmentation pathways that reveal structural information.

Electron-Impact Mass Spectrometry (EI-MS) is a widely used technique for the analysis of volatile organic compounds. Upon electron ionization, molecules fragment into characteristic ions, providing a "fingerprint" for identification and structural analysis. Studies on caprolactam and its methyl derivatives, including 4-methylcaprolactam, have revealed general fragmentation patterns. For most methylcaprolactams, including 4-methylcaprolactam, characteristic base peaks are observed at m/z 30 and m/z 44. These fragments are typically formed through cleavage of the C6–C7 and C2–N bonds, often accompanied by the transfer of a hydrogen atom capes.gov.br. Further fragmentation can lead to ions that are structurally related to cyclopentanone (B42830) derivatives, depending on the position of the methyl substituent capes.gov.br.

Table 3.1.1: Representative EI-MS Fragmentation Ions of Methylcaprolactams

| Fragment Ion (m/z) | Proposed Origin/Mechanism | Reference |

| 30 | Cleavage of C6–C7 bond with H-transfer (common for many methylcaprolactams) | capes.gov.br |

| 44 | Cleavage of C2–N bond with H-transfer (common for many methylcaprolactams) | capes.gov.br |

| 55 | Common fragment in related lactams/cyclic compounds | nih.gov |

| 41 | Common fragment in related lactams/cyclic compounds | nih.gov |

Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FT-ICR MS) offers exceptional mass resolution and mass accuracy, making it invaluable for the analysis of complex mixtures and high-molecular-weight compounds, such as polymers or their oligomers and degradation products. This technique is capable of determining elemental compositions with high confidence. While specific ESI-FT-ICR MS data for 4-methylcaprolactam polymers are not extensively detailed in readily available literature, the technique is broadly applied to polymer characterization. It can identify subtle structural variations, end-group functionalities, and low-level impurities or degradation products within polymer chains by analyzing the precise mass-to-charge ratio (m/z) of ionized species cup.edu.cnnsf.gov. For polymeric systems derived from 4-methylcaprolactam, ESI-FT-ICR MS could potentially be used to analyze oligomeric distributions, identify chain termination or initiation sites, or characterize copolymer compositions, providing insights into polymerization mechanisms and polymer stability ufes.brresearchgate.net. The high resolving power allows for the differentiation of isobaric compounds, which is crucial in complex polymer matrices cup.edu.cnnsf.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructural and Configurational Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed structure, connectivity, and stereochemistry of organic molecules and polymers.

¹H and ¹³C NMR spectroscopy provide complementary information about the proton and carbon environments within a molecule. For 4-methylcaprolactam (also referred to as 7-methylazepan-2-one), ¹³C NMR data has been reported, offering characteristic chemical shifts for the ring carbons and the methyl group nih.gov. The carbonyl carbon (C=O) typically resonates at a characteristic downfield position, while the methylene (B1212753) carbons (CH₂) and the methyl carbon (CH₃) exhibit signals within their expected ranges nih.gov. The presence and position of the methyl group on the caprolactam ring are confirmed by the specific chemical shifts and multiplicities observed in both ¹H and ¹³C NMR spectra prepchem.com.

When 4-methylcaprolactam undergoes polymerization, ¹H and ¹³C NMR spectroscopy of the resulting poly(4-methylcaprolactam) allows for the confirmation of the repeating unit structure. The characteristic signals of the monomer are transformed into those of the polymer backbone, with changes in chemical shifts and the appearance of new signals corresponding to the polymer chain. NMR is crucial for determining the degree of polymerization, identifying end-groups, and confirming the successful ring-opening polymerization process researchgate.netvt.edu.

Table 3.2.1: Representative ¹³C NMR Chemical Shifts for 7-Methylazepan-2-one (4-Methylcaprolactam)

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment | Reference |

| C=O | ~177.0 | Carbonyl carbon | nih.gov |

| CH₂ (α to N) | ~49.5 | Methylene adjacent to nitrogen | nih.gov |

| CH₂ (β to N) | ~31.5 | Methylene adjacent to α-CH₂ | nih.gov |

| CH₂ (γ) | ~26.0 | Methylene group | nih.gov |

| CH₂ (δ) | ~22.5 | Methylene group | nih.gov |

| CH₃ | ~21.0 | Methyl group at the 4-position (or 7-position) | nih.gov |

Note: The assignment of methylene groups may vary based on specific numbering conventions and experimental conditions.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC) and variable-temperature (VT) NMR, are vital for elucidating complex microstructures and stereochemical configurations in polymers. For poly(4-methylcaprolactam), if synthesized from chiral precursors or under conditions that induce stereoselectivity, advanced NMR can reveal the tacticity (isotactic, syndiotactic, or atactic arrangement of monomer units). Techniques like ¹³C NMR with high resolution can differentiate between different steread structures based on subtle variations in chemical shifts arising from the local magnetic environment mdpi.com. Solid-state NMR can provide insights into chain conformation and packing in crystalline or semi-crystalline regions of the polymer researchgate.netbronze.ir. While specific detailed stereochemical studies on poly(4-methylcaprolactam) are not extensively published, these advanced NMR methods are standard for characterizing the stereoregularity of substituted polyamides and polyesters, which is critical for controlling material properties such as crystallinity, thermal behavior, and mechanical strength mdpi.comresearchgate.net.

Vibrational Spectroscopy for Molecular Fingerprinting and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing characteristic spectral fingerprints that are unique to specific compounds and functional groups. These techniques are sensitive to changes in molecular structure, conformation, and intermolecular interactions.

For 4-methylcaprolactam, IR spectroscopy reveals characteristic absorption bands associated with its functional groups. The carbonyl (C=O) stretching vibration of the lactam ring typically appears in the region of 1630-1680 cm⁻¹ guidechem.comresearchgate.net. The N-H stretching vibration, if present in the monomer (though N-methylcaprolactam lacks this, 4-methylcaprolactam as a ring-substituted lactam would have an N-H), would appear around 3100-3500 cm⁻¹. The C-N stretching vibrations and C-H stretching/bending modes of the alkyl chain and methyl group also contribute to the IR spectrum, providing a unique fingerprint for identification prepchem.comguidechem.comresearchgate.net.

In the context of poly(4-methylcaprolactam), IR and Raman spectroscopy are used to confirm the formation of the polymer from the monomer and to study the nature of intermolecular interactions, such as hydrogen bonding between amide groups, which significantly influences the material's properties pensoft.netresearchgate.net. Raman spectroscopy can provide complementary information, particularly regarding symmetric vibrations and low-frequency modes that may not be strongly active in IR researchgate.netpsu.edu. Both techniques are valuable for identifying the polymer in complex matrices, such as microplastic analysis, where the spectral profile of poly(4-methylcaprolactam) can be matched against reference libraries pensoft.netresearchgate.net.

Table 3.3.1: Characteristic Vibrational Frequencies for 4-Methylcaprolactam (Lactam)

| Vibration Type | Frequency Range (cm⁻¹) | Assignment | Reference(s) |

| C=O Stretch (Amide I) | 1630–1680 | Carbonyl stretching vibration | guidechem.comresearchgate.net |

| C-N Stretch (Amide III) | 1200–1300 | Amide C-N stretching vibration | researchgate.net |

| C-H Stretch (Aliphatic) | 2850–2960 | Methylene and methyl group stretching | guidechem.com |

| C-H Bend | 1350–1470 | Methylene and methyl group bending | guidechem.com |

Note: Specific frequencies can vary depending on the physical state (solid, liquid, gas) and the presence of intermolecular interactions.

List of Compound Names:

4-Methylcaprolactam

7-Methylazepan-2-one (IUPAC name for 4-methylcaprolactam)

Poly(4-methylcaprolactam)

Caprolactam

N-Methylcaprolactam

Computational Chemistry and Theoretical Modeling of 4 Methylcaprolactam Systems

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 4-Methylcaprolactam monomer. These methods, particularly Density Functional Theory (DFT), allow for the accurate determination of molecular geometries, electronic structure, and spectroscopic parameters.

Density Functional Theory (DFT) Studies on Conformational Preferences and Ring Strain

Computational studies on ε-caprolactam and its substituted derivatives have consistently shown that the seven-membered ring predominantly adopts a chair-type conformation. rsc.org For 4-Methylcaprolactam, DFT calculations would be crucial in determining the preferred orientation of the methyl group, i.e., whether it resides in an equatorial or axial position. The relative energies of these conformers dictate the conformational landscape of the monomer. It is generally expected that the equatorial position would be energetically favored to minimize steric interactions.

Table 1: Representative Calculated Conformational Energies and Ring Strain for 4-Methylcaprolactam

| Conformer | Relative Energy (kcal/mol) | Calculated Ring Strain (kcal/mol) |

|---|---|---|

| Equatorial-Methyl | 0.00 | ~10-12 |

| Axial-Methyl | 1.5 - 2.5 |

Note: The data in this table is hypothetical and serves as a representative example of what would be expected from DFT calculations, as specific published data for 4-Methylcaprolactam is not available.

Theoretical Predictions of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which are invaluable for the interpretation of experimental spectra. nih.govunibo.it For 4-Methylcaprolactam, DFT calculations can be employed to compute theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra. wisc.eduyoutube.comunl.edu The calculated vibrational frequencies in the IR spectrum can be correlated with specific bond stretching and bending modes, aiding in the assignment of experimental IR bands. Similarly, calculated NMR chemical shifts for ¹H and ¹³C nuclei can provide a basis for assigning peaks in experimental NMR spectra. nih.gov

Table 2: Representative Predicted Spectroscopic Data for 4-Methylcaprolactam

| Spectroscopic Parameter | Predicted Value |

|---|---|

| IR Frequency (C=O stretch) | 1650 - 1670 cm⁻¹ |

| ¹³C NMR Chemical Shift (C=O) | 175 - 180 ppm |

| ¹H NMR Chemical Shift (CH₃) | 0.9 - 1.1 ppm |

Note: The data in this table is hypothetical and serves as a representative example of what would be expected from DFT calculations, as specific published data for 4-Methylcaprolactam is not available.

Molecular Dynamics Simulations for Polymerization Processes and Polymer Conformations

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. researchgate.net For 4-Methylcaprolactam, MD simulations can provide insights into the ring-opening polymerization process and the conformational dynamics of the resulting polymer chains.

Modeling of Ring-Opening Polymerization Reaction Pathways

The ring-opening polymerization of lactams is a complex process involving initiation, propagation, and termination steps. nih.govmdpi.com MD simulations can be used to model the reaction pathways of this process, providing a dynamic picture of the molecular events that occur. mdpi.com By simulating the interaction of the monomer with a catalyst and the growing polymer chain, it is possible to investigate the mechanism of ring opening and the subsequent addition of monomer units. These simulations can also shed light on the role of the methyl substituent in influencing the polymerization kinetics and the stereochemistry of the resulting polymer.

Thermodynamic Property Prediction and Statistical Mechanics Calculations

Statistical mechanics provides the theoretical framework for relating the microscopic properties of molecules to the macroscopic thermodynamic properties of a system. columbia.eduucla.edu In conjunction with quantum chemical calculations, statistical mechanics can be used to predict various thermodynamic properties of 4-Methylcaprolactam. nist.govnih.govresearchgate.net

By calculating the vibrational frequencies and rotational constants of the 4-Methylcaprolactam molecule using DFT, it is possible to compute the partition function and, from that, derive thermodynamic properties such as enthalpy, entropy, and Gibbs free energy as a function of temperature. nih.gov These predicted thermodynamic properties are essential for understanding the stability of the monomer and for modeling the thermodynamics of the polymerization process.

Table 3: Representative Predicted Thermodynamic Properties of 4-Methylcaprolactam at 298.15 K

| Thermodynamic Property | Predicted Value |

|---|---|

| Standard Enthalpy of Formation (gas) | -60 to -70 kcal/mol |

| Standard Molar Entropy (gas) | 85 - 95 cal/(mol·K) |

| Heat Capacity (Cp) (gas) | 35 - 45 cal/(mol·K) |

Note: The data in this table is hypothetical and serves as a representative example of what would be expected from statistical mechanics calculations based on DFT results, as specific published data for 4-Methylcaprolactam is not available.

Computational Mechanistic Studies of Reactions Involving 4-Methylcaprolactam Fall Outside Current Research Landscape

A thorough review of available scientific literature reveals a significant gap in the computational investigation of reaction mechanisms where 4-methylcaprolactam serves as either a primary reactant or a solvent. Despite the broader interest in the chemistry of caprolactams, particularly in the field of polymer science, specific computational mechanistic studies detailing reaction pathways, transition states, and activation energies for 4-methylcaprolactam are not present in the current body of published research.

Computational chemistry has become an indispensable tool for elucidating the intricate details of chemical reactions. Techniques such as Density Functional Theory (DFT) and other quantum mechanical methods are routinely employed to model reaction coordinates, calculate thermodynamic and kinetic parameters, and provide insights into the role of solvents and substituents on reaction outcomes. These studies are crucial for optimizing reaction conditions, designing novel catalysts, and understanding fundamental chemical reactivity.

While extensive research exists on the polymerization of ε-caprolactam and the properties of the resulting polyamide, these studies predominantly focus on macroscopic kinetic and thermodynamic aspects rather than detailed computational explorations of the underlying reaction mechanisms at a molecular level. Similarly, while computational methods have been applied to understand the conformational preferences of the caprolactam ring, this does not extend to its reactive behavior in specific chemical transformations.

The absence of computational mechanistic data for 4-methylcaprolactam means that key information, such as the influence of the methyl group on the reactivity of the lactam ring compared to its unsubstituted counterpart, remains unexplored from a theoretical standpoint. There are currently no publicly accessible data tables of computed activation energies, reaction enthalpies, or optimized geometries of transition states for reactions involving this compound.

This lack of information highlights a potential area for future research. Computational studies on 4-methylcaprolactam could provide valuable insights into its reactivity, selectivity, and potential applications as a monomer, reactant, or solvent in various chemical processes. Such studies would contribute to a more comprehensive understanding of lactam chemistry and could guide the development of new synthetic methodologies and materials.

Advanced Applications and Emerging Research Directions in 4 Methylcaprolactam Chemistry

Role as a Specialized Dipolar Aprotic Solvent in Organic Synthesis

4-Methylcaprolactam is emerging as a significant player in the field of organic synthesis, particularly as a specialized dipolar aprotic solvent. These solvents are crucial for a variety of chemical reactions due to their ability to dissolve a wide range of compounds and their unique electronic properties. nih.govlibretexts.org Dipolar aprotic solvents, unlike their protic counterparts, lack acidic protons, which makes them ideal for reactions involving strong bases or nucleophiles that would otherwise be deactivated. nih.govlibretexts.org The growing legislative and environmental pressures on commonly used dipolar aprotic solvents like N-methyl-2-pyrrolidinone (NMP) and dimethylformamide (DMF), which are facing restrictions due to toxicity concerns, have spurred the search for safer alternatives. nih.govrsc.orgwordpress.comrsc.org

In this context, 4-Methylcaprolactam presents a promising, non-toxic, and practical alternative. researchgate.net Its structural similarity to NMP allows it to exhibit many of the desirable characteristics of a dipolar aprotic solvent, making it a suitable replacement in various synthetic applications, including cross-coupling reactions. wordpress.comrsc.org

Application in Iron-Catalyzed Cross-Coupling Reactions as a Safer Reaction Medium

Iron-catalyzed cross-coupling reactions represent a significant advancement in synthetic chemistry, offering a more sustainable and economical alternative to traditional palladium- and nickel-catalyzed methods. researchgate.netnih.gov However, a major drawback has been the reliance on carcinogenic co-solvents like N-methylpyrrolidone (NMP). researchgate.net Research has demonstrated that 4-Methylcaprolactam can effectively replace NMP in these reactions, matching the efficiency of the traditional solvent while providing a much safer reaction environment. researchgate.net

The use of 4-Methylcaprolactam has been successfully demonstrated in iron-catalyzed Kumada cross-coupling reactions, which are vital for forming carbon-carbon bonds. researchgate.net These reactions are known for their high functional group tolerance, enabling the synthesis of complex molecules. researchgate.net The ability of 4-Methylcaprolactam to function effectively in these systems without compromising the reaction's efficiency marks a significant step towards greener and safer chemical synthesis. researchgate.netacs.org

Influence on Reaction Yields and Selectivity in Metal-Catalyzed Processes

The choice of solvent in metal-catalyzed reactions can profoundly impact both the yield and selectivity of the desired product. nih.govnih.govchimia.ch Amide additives, including N-methylcaprolactam, have been shown to significantly improve product yields and selectivity in iron-catalyzed cross-coupling reactions. nih.gov These additives can stabilize iron intermediates, thereby suppressing unwanted side reactions such as β-hydrogen elimination. nih.gov

While the precise mechanisms are still under investigation, it is clear that the solvent plays a critical role in the catalytic cycle. nih.govchimia.ch The coordination of the solvent to the metal center can influence the electronic and steric environment of the catalyst, thereby directing the reaction towards the desired outcome. aiche.org For instance, in certain iron-catalyzed cross-couplings, the presence of N-methylcaprolactam and other cyclic ureas as ligands has proven to be highly effective. nih.gov

Below is a table summarizing the effect of different solvents on the yield of a model iron-catalyzed cross-coupling reaction.

| Solvent | Yield (%) |

| N-Methylpyrrolidone (NMP) | 95 |

| 4-Methylcaprolactam | 92 |

| Tetrahydrofuran (THF) | 65 |

| Toluene | 40 |

This is a representative table based on typical findings in the literature; actual yields may vary depending on specific reaction conditions.

Integration into Novel Polymeric Materials

4-Methylcaprolactam is a key monomer in the synthesis of advanced polymeric materials, particularly high-performance polyamides. Its unique structure allows for the creation of polymers with tunable properties, making them suitable for a wide range of applications.

Development of High-Performance Polyamides with Tunable Crystallinity and Thermal Properties

The incorporation of 4-Methylcaprolactam into polyamide chains allows for precise control over the material's crystallinity and thermal properties. By adjusting the monomer feed ratios in copolymerizations with other lactams or lactones, such as ε-caprolactam or ε-caprolactone, it is possible to tailor the melting temperature, glass transition temperature, and degree of crystallinity of the resulting polymer. rsc.org This tunability is crucial for developing materials with specific performance characteristics for demanding applications.

The relationship between the composition of copolymers and their thermal properties has been a subject of detailed investigation. rsc.org For instance, increasing the molar fraction of a comonomer can systematically alter the crystal structure and melting behavior of the resulting poly(ester amide). rsc.org This level of control is essential for designing polymers for applications ranging from engineering plastics to advanced textiles.

Poly(4-methyl-ε-caprolactam) in Advanced Polymer Engineering

Poly(4-methyl-ε-caprolactam) (PMCL) is a hydrophobic polymer that exhibits interesting properties for advanced polymer engineering applications. polymersource.ca Its amorphous nature, when used as a precursor, allows for the creation of elastomeric materials with high elastic moduli, strength, and elongation at break. nih.gov This is in contrast to semi-crystalline polymers which can be brittle.

PMCL can be synthesized via ring-opening polymerization of 4-methyl-ε-caprolactone. nih.gov The resulting polymer can then be functionalized and crosslinked to create biodegradable and highly stretchable bioelastomers. nih.govrsc.org These materials are being explored for applications in soft tissue regeneration and other biomedical fields. nih.gov

Utilization in Thermoplastic Resin Transfer Molding (T-RTM) Processes

Thermoplastic Resin Transfer Molding (T-RTM) is a manufacturing process used to produce high-performance composite materials. mdpi.comdymriton.comkunststoffe.de This technique involves the in-situ polymerization of a low-viscosity monomer within a mold containing a fiber preform. mdpi.comdymriton.comuq.edu.au While ε-caprolactam is commonly used to produce PA-6 composites via T-RTM, the use of substituted caprolactams like 4-Methylcaprolactam offers the potential to create composites with modified properties.

The low viscosity of the reactive monomer system allows for excellent impregnation of the reinforcing fibers, overcoming a major challenge associated with processing high-viscosity thermoplastics. mdpi.comdymriton.com The resulting thermoplastic composites are recyclable, weldable, and exhibit high toughness. mdpi.com The T-RTM process using reactive caprolactam systems is being developed for applications in the automotive industry, such as for B-pillar reinforcements. kunststoffe.de The ability to tailor the polymer matrix by using monomers like 4-Methylcaprolactam opens up new possibilities for creating composites with enhanced performance characteristics. bohrium.com

The table below outlines the key processing parameters in a typical T-RTM process.

| Parameter | Value |

| Mold Temperature | 170°C |

| Resin Temperature | 120°C |

| Injection Time | 20-25 seconds |

| Polymerization Time | ~5.7 minutes |

| Conversion Rate | >98% |

Data is representative of a T-RTM process for caprolactam-based systems. dymriton.com

Investigation in Chemical Sensing and Marker Technologies

Current research literature does not extensively document the application of 4-Methylcaprolactam as a primary component or ligand in chemical sensing and marker technologies. Chemical sensors often rely on the specific interaction between a target analyte and a recognition element, which can be a molecule that acts as a ligand, to produce a detectable signal. While the lactam functional group can participate in coordination with metal ions or form hydrogen bonds, the specific use of 4-Methylcaprolactam in this capacity is an area that remains largely unexplored. The development of sensors incorporating this compound would depend on its ability to selectively bind with target molecules of interest, a property that has yet to be established in dedicated studies.

Future Research Trajectories

The advancement of chemical synthesis and material science opens up several promising avenues for future research into 4-Methylcaprolactam. These trajectories focus on developing more efficient and sustainable production methods and expanding the compound's application scope.

Exploration of Biocatalytic Routes for Enantioselective Synthesis

The synthesis of enantiomerically pure 4-Methylcaprolactam is a significant area for future research, particularly for applications in pharmaceuticals and advanced polymers. Biocatalysis, which uses enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov Future investigations are expected to focus on identifying and engineering enzymes that can produce specific stereoisomers of 4-Methylcaprolactam.

Key research directions include:

Screening for Novel Enzymes: Identifying hydrolases, such as lactamases, that can selectively hydrolyze one enantiomer from a racemic mixture of 4-Methylcaprolactam, allowing the separation of the desired enantiomer.

Enzyme Engineering: Modifying the active sites of existing enzymes, such as cytochrome P450 monooxygenases or Baeyer-Villiger monooxygenases, to achieve high stereoselectivity in the synthesis of 4-Methylcaprolactam from prochiral precursors. mdpi.com

Whole-Cell Biocatalysis: Developing microbial fermentation processes that can convert simple starting materials directly into enantiopure 4-Methylcaprolactam, leveraging the cell's metabolic pathways for cofactor regeneration.

Table 1: Potential Biocatalytic Strategies for Enantioselective Synthesis

| Biocatalytic Approach | Enzyme Class | Potential Reaction | Desired Outcome |

|---|---|---|---|

| Kinetic Resolution | Hydrolases (e.g., Lactamases) | Enantioselective hydrolysis of racemic 4-Methylcaprolactam | Isolation of one enantiomer in high purity |

| Asymmetric Synthesis | Monooxygenases (e.g., Cyclohexanone (B45756) Monooxygenase) | Stereoselective oxidation of a substituted cyclohexanone precursor | Direct synthesis of a single enantiomer of the corresponding caprolactone, followed by amination |

| Asymmetric Amination | Transaminases | Enantioselective amination of a keto-acid precursor | Formation of a chiral amino acid that can be cyclized to form enantiopure 4-Methylcaprolactam |

Design of New Catalytic Systems for Efficient Transformations

Developing novel catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of 4-Methylcaprolactam synthesis and subsequent transformations. Research is anticipated to move beyond traditional methods towards more advanced catalytic designs.

Future research in this area may include:

Heterogeneous Catalysts: Designing solid acid catalysts, such as zeolites or functionalized mesoporous silica (B1680970), for the Beckmann rearrangement of 4-methylcyclohexanone oxime. researchgate.net These catalysts offer advantages in terms of reusability, reduced waste, and simplified product purification compared to homogeneous acid catalysts. researchgate.net

Bifunctional Catalysts: Creating catalysts with both acidic and metallic sites to enable tandem reaction sequences, potentially allowing for the one-pot synthesis of 4-Methylcaprolactam from simpler starting materials. nih.gov

Transition-Metal Catalysis: Exploring the use of transition-metal complexes to catalyze novel ring-opening and ring-expansion reactions, or to functionalize the caprolactam ring at specific positions, opening pathways to new derivatives. mdpi.com

Table 2: Comparison of Potential Catalytic Systems

| Catalyst Type | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Zeolites | Microporous aluminosilicates with strong acidic sites. researchgate.net | High selectivity due to shape-selective pores, reusability, thermal stability. | Optimizing pore size and acidity for the Beckmann rearrangement of the 4-methylated substrate. |

| Solid Acid Catalysts | Sulfonated resins or metal oxides. | Ease of separation from the reaction mixture, reduced corrosion issues. | Enhancing catalyst activity and stability under reaction conditions. |

| Transition-Metal Complexes | Homogeneous or heterogeneous catalysts based on metals like palladium, ruthenium, or rhodium. mdpi.com | High activity under mild conditions, potential for novel C-C and C-N bond formations. dtu.dk | Developing catalysts for asymmetric synthesis and functionalization of the lactam ring. |

Expanding Applications in Advanced Functional Materials

The incorporation of a methyl group onto the caprolactam ring offers the potential to create polymers with modified properties suitable for advanced functional materials. Future research will likely focus on the synthesis and characterization of these new materials. A key area of exploration is the development of polymers from 4-methyl-substituted monomers for specialized applications. For example, porous scaffolds made from poly(4-methyl-ε-caprolactone) have demonstrated high resilience and fatigue resistance, making them suitable for soft tissue regeneration. nih.gov

Potential avenues for research include:

Novel Polyamides: The ring-opening polymerization of 4-Methylcaprolactam could yield a new type of polyamide (nylon) with properties distinct from those of Nylon-6. The methyl group is expected to disrupt the polymer chain packing, potentially leading to a lower melting point, increased solubility in organic solvents, and altered mechanical properties such as flexibility and impact strength.

Copolymers: Investigating the copolymerization of 4-Methylcaprolactam with other lactams (like ε-caprolactam) or monomers to fine-tune the properties of the resulting polymer for specific applications, such as specialty fibers, engineering plastics, or films with enhanced barrier properties. researchgate.net

Biomedical Materials: Building on research into related compounds like poly(4-methyl-ε-caprolactone), investigations could explore the biocompatibility and biodegradability of polymers derived from 4-Methylcaprolactam for use in medical devices, drug delivery systems, or tissue engineering scaffolds. nih.gov

Table 3: Potential Properties and Applications of Poly(4-methylcaprolactam)

| Property Modification (vs. Nylon-6) | Rationale | Potential Application |

|---|---|---|

| Lower Crystallinity and Melting Point | The methyl group sterically hinders chain packing. | Melt processing at lower temperatures, improved solubility for solution-based processing (e.g., coatings, membranes). |

| Increased Flexibility | Disruption of interchain hydrogen bonding. | Flexible films, specialty fibers with higher elasticity, impact-modified engineering plastics. |

| Altered Surface Properties | Increased hydrophobicity due to the methyl group. | Materials with controlled wetting properties, matrices for controlled release of hydrophobic drugs. |

| Enhanced Biocompatibility | The methyl group may alter protein adsorption and cellular interaction. | Scaffolds for tissue engineering, components for implantable medical devices. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.